molecular formula C19H27N3O4 B6749243 3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide

3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide

Cat. No.: B6749243
M. Wt: 361.4 g/mol
InChI Key: HSMSJMHGKXWYAR-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a pyrrolidine-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The pyrrolidine and piperidine rings are then constructed through cyclization reactions, often involving amine precursors and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidine moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the pyrrolidine-piperidine moiety play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzamide: Lacks the pyrrolidine-piperidine moiety, making it less complex.

    N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide: Lacks the methoxy groups, affecting its chemical properties and reactivity.

Uniqueness

3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide is unique due to the combination of methoxy groups and the pyrrolidine-piperidine moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-25-16-8-7-14(12-17(16)26-2)18(23)20-15-6-5-11-22(13-15)19(24)21-9-3-4-10-21/h7-8,12,15H,3-6,9-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMSJMHGKXWYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCN(C2)C(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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